2-(2-Phenylethynyl)aniline

Fluorescent Probe Formaldehyde Sensing Photoinduced Electron Transfer

2-(2-Phenylethynyl)aniline (CAS 13141-38-3) is the ortho-isomer uniquely capable of intramolecular hydroamination to yield 2-phenylindole (91–99% isolated yield), a transformation inaccessible to the meta- and para-isomers. This bifunctional scaffold serves as a benchmark substrate for transition-metal catalyst development and is the only choice for amine-based fluorescent formaldehyde probes (LOD 0.75 µM). Procure with confidence for indole synthesis, indoloquinoline cascade cyclizations, and medicinal chemistry hit-to-lead campaigns.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 13141-38-3
Cat. No. B188489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylethynyl)aniline
CAS13141-38-3
SynonymsBenzenamine, 2-(2-phenylethynyl)-
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=CC=C2N
InChIInChI=1S/C14H11N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,15H2
InChIKeyBZDTZZOSIAUOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylethynyl)aniline (CAS 13141-38-3): A Strategic ortho-Alkynylaniline Building Block for Heterocyclic Synthesis and Functional Probe Design


2-(2-Phenylethynyl)aniline (CAS 13141-38-3) is an ortho-alkynylaniline derivative characterized by a phenylethynyl group attached at the 2-position of the aniline ring. This specific ortho-substitution pattern positions the nucleophilic amino group in immediate proximity to the alkyne moiety, creating a bifunctional scaffold that facilitates intramolecular cyclization reactions to yield nitrogen-containing heterocycles [1]. The compound serves as a foundational building block for synthesizing 2-substituted indoles, quinolines, and other fused heterocyclic systems [2].

Why 2-(2-Phenylethynyl)aniline Cannot Be Replaced by Its 3- or 4-Position Isomers: Substitution Pattern Dictates Functional Outcome


Phenylethynyl-substituted anilines are not interchangeable; the position of the amino group relative to the alkyne moiety fundamentally determines both chemical reactivity and functional performance. Direct comparative studies have demonstrated that 2-(phenylethynyl)aniline (ortho-isomer), 3-(phenylethynyl)aniline (meta-isomer, CAS 51624-44-3), and 4-(phenylethynyl)aniline (para-isomer, CAS 1849-25-8) exhibit profoundly divergent behaviors in cyclization chemistry and sensing applications [1]. The ortho-isomer uniquely enables intramolecular hydroamination to form 2-phenylindole, a transformation inaccessible to the meta- and para-isomers due to geometric constraints that prevent proximity-driven cyclization [2]. Consequently, procurement decisions based solely on the phenylethynyl-aniline scaffold without specifying substitution position risk acquiring a compound incapable of the intended transformation or application.

Quantitative Differentiation Evidence for 2-(2-Phenylethynyl)aniline Versus Structural Analogs and Alternative Substrates


Ortho-Substitution Enables Rapid Formaldehyde Detection with 0.75 μM LOD, Whereas Para-Isomer Shows No Response

In a direct comparative study of 2-(phenylethynyl)aniline (BA-1), 3-(phenylethynyl)aniline (BA-2), and 4-(phenylethynyl)aniline (BA-3) as amine-based fluorescent probes for formaldehyde detection, the ortho-isomer BA-1 demonstrated rapid fluorescence enhancement within 20 minutes and achieved a limit of detection of 0.75 μM. The meta-isomer BA-2 exhibited weaker fluorescence enhancement, and the para-isomer BA-3 showed almost no response to formaldehyde [1].

Fluorescent Probe Formaldehyde Sensing Photoinduced Electron Transfer

Exclusive Intramolecular Hydroamination to 2-Phenylindole: Ortho-Alkynylanilines Uniquely Yield Cyclized Products

2-(Phenylethynyl)aniline undergoes regioselective intramolecular hydroamination to yield 2-phenylindole as the primary product. This cyclization is fundamentally enabled by the ortho-relationship between the amino and alkynyl groups, which permits proximity-driven N–C bond formation [1]. In contrast, 3-(phenylethynyl)aniline and 4-(phenylethynyl)aniline lack this geometric prerequisite and do not undergo analogous intramolecular cyclization to indoles [2].

Hydroamination Indole Synthesis Transition-Metal Catalysis

High-Yield 2-Phenylindole Synthesis: 91–99% Yields Achieved Under Diverse Catalytic Conditions

2-(Phenylethynyl)aniline cyclizes to 2-phenylindole in excellent yields across multiple catalytic systems. Using catalytic CuI (0.05 equiv) in DMF, the cyclization proceeds with 99% yield [1]. A Pd-free ZnBr2-mediated protocol (1 equiv ZnBr2, refluxing toluene) delivers 91% yield of 2-phenylindole [2]. The S3•−-mediated cyclization with K2S produces 2-phenylindole derivatives in 66–93% yields [3].

Indole Synthesis Cyclization Yield Catalytic Efficiency

Regioselective Dimerization to 2-(2-Aminophenyl)quinoline: Ortho-Alkynylaniline Enables Quinoline Scaffold Access

2-(Phenylethynyl)aniline undergoes regioselective dimerization under Brønsted acid catalysis to yield 2-(2-aminophenyl)quinoline with yields reaching up to 70% under optimized conditions . This transformation exploits the ortho-alkynylaniline architecture to construct the quinoline core, a privileged scaffold in medicinal chemistry.

Quinoline Synthesis Regioselective Dimerization Brønsted Acid Catalysis

Gold(I)-NHC Complexes Catalyze Hydroamination with Good to Excellent Activity: Ortho-Isomer Serves as Benchmark Substrate

The intramolecular hydroamination of 2-(phenylethynyl)aniline has been established as a benchmark model reaction for evaluating new transition-metal catalysts, particularly gold(I) complexes with N-heterocyclic carbene (NHC) ligands. New gold(I) complexes with bulky fluorinated tricyclic NHC ligands demonstrated good to excellent catalytic activities in the hydroamination of 2-(phenylethynyl)aniline under standard conditions [1]. A high-throughput screening methodology using PARAFAC analysis examined 63 rhodium and iridium complexes in situ for catalyzing the same transformation [2].

Gold Catalysis N-Heterocyclic Carbene Catalyst Screening

Microwave-Assisted Cascade Cyclization to Indolo[2,3-b]quinolines: Ortho-Isomer Enables Complex Fused Heterocycle Construction

2-(Phenylethynyl)anilines react with aryl isothiocyanates to generate o-alkynylthioureas in situ, which undergo efficient cascade cyclization in the presence of Ag2CO3 under microwave heating to form indolo[2,3-b]quinoline derivatives in good to moderate yields with wide functional group tolerance [1]. This tandem process constructs two fused rings in a single operation, demonstrating the unique capacity of ortho-alkynylanilines to participate in complex cascade sequences.

Microwave-Assisted Synthesis Cascade Cyclization Indoloquinoline

Validated Application Scenarios for 2-(2-Phenylethynyl)aniline Based on Quantitative Differentiation Evidence


Formaldehyde Fluorescent Probe Development Requiring Sub-μM Detection Sensitivity

For research programs developing amine-based fluorescent probes for formaldehyde detection, 2-(2-phenylethynyl)aniline is the only functional choice among the three phenylethynyl aniline positional isomers. The ortho-isomer achieves a limit of detection of 0.75 μM with fluorescence enhancement within 20 minutes, whereas the meta-isomer shows weaker enhancement and the para-isomer exhibits no response [1]. Procurement of the ortho-isomer is essential for achieving practical detection capability.

Synthesis of 2-Substituted Indoles via Intramolecular Hydroamination or Cycloisomerization

For synthetic routes targeting 2-phenylindole or related 2-substituted indole scaffolds, 2-(2-phenylethynyl)aniline serves as a direct cyclization precursor yielding 91–99% isolated product [1][2]. The intramolecular hydroamination pathway is geometrically enabled by the ortho-relationship between amino and alkynyl groups, a transformation inaccessible to the meta- and para-isomers [3]. This scenario applies to medicinal chemistry programs synthesizing indole-based drug candidates and natural product analogs.

Catalyst Screening and Methodology Development Using a Benchmark Ortho-Alkynylaniline Substrate

The intramolecular hydroamination of 2-(2-phenylethynyl)aniline has been established as a standard benchmark reaction for evaluating transition-metal catalyst performance, including gold(I)-NHC complexes and rhodium/iridium catalyst libraries [1][2]. This established role as a model substrate ensures reproducibility and facilitates cross-study comparisons, making it a reliable choice for catalyst development programs.

Microwave-Assisted Synthesis of Indolo[2,3-b]quinoline Derivatives for Biological Screening

For programs requiring efficient access to indoloquinoline scaffolds, 2-(2-phenylethynyl)aniline enables a cascade cyclization with aryl isothiocyanates under microwave heating to yield indolo[2,3-b]quinoline derivatives with good functional group tolerance [1]. Indoloquinolines represent privileged scaffolds with reported antiproliferative and antitumor activities, making this application relevant for medicinal chemistry hit-to-lead campaigns.

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